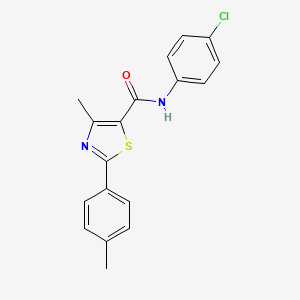

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of thiazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry, specifically as an anti-cancer agent.

Aplicaciones Científicas De Investigación

Synthesis and Potential Biological Activities

Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the interaction with thiourea, different aromatic aldehydes, and cyclocondensation processes. These methods have led to the creation of derivatives with potential biological activities. Notably, a synthesis approach involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes, followed by cyclocondensation of tetrahydropyrimidine-2-thiones with 1,2-dibromoethane to produce thiazolopyrimidine derivatives (Akbari et al., 2008).

Antimicrobial Activities : Some synthesized derivatives demonstrated significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents. These findings highlight the relevance of these compounds in developing new antimicrobial strategies (Akbari et al., 2008).

Anticancer Potential

Thiophene and Thiazolopyrimidine Derivatives : Further research into thiophene-based compounds has uncovered their potential for in vitro cytotoxicity, indicating their usefulness in anticancer drug development. These studies focused on the synthesis of thiophene and thiazolopyrimidine derivatives, evaluating their efficacy against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Novel Thiazole-5-Carboxamide Derivatives : Another study synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, assessing their anticancer activity against specific cancer cell lines. This research found that certain derivatives exhibited high activity, offering a basis for further exploration in anticancer therapy (Cai et al., 2016).

Mecanismo De Acción

Target of Action

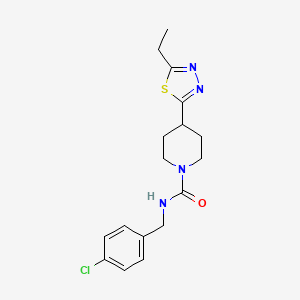

The primary target of NSC672768 is the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .

Mode of Action

NSC672768, a highly selective and orally bioavailable small molecule, disrupts the menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and B-cell ALL .

Biochemical Pathways

The disruption of the menin-KMT2A interaction by NSC672768 affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells . The compound exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A-r in vitro .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The result of NSC672768’s action is the induction of differentiation followed by cell death . This effect enhances the mechanisms of action triggered by venetoclax plus azacitidine, which primarily drives apoptosis by displacing anti-apoptotic proteins .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-11-3-5-13(6-4-11)18-20-12(2)16(23-18)17(22)21-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIZAPQFYIETJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)

![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)